6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a carboxamide group, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with 3-amino-5-bromopyrazole and reacting it with ethyl acetoacetate under acidic conditions can form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazolo[1,5-a]pyrimidine intermediate with 2-phenylethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 6-position can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate. Reduction reactions can also be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation: Oxidized derivatives of the phenylethyl group.
Reduction: Reduced forms of the carboxamide group, potentially leading to amines.
Scientific Research Applications
6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases due to its potential to inhibit specific enzymes and receptors.
Biological Studies: Used in the study of enzyme inhibition and receptor binding, helping to elucidate the mechanisms of action of various biological pathways.
Material Science: Its unique photophysical properties make it useful in the development of new materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 6-fluoro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 6-iodo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
Compared to its analogs, 6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide may exhibit unique biological activities due to the presence of the bromine atom, which can influence the compound’s electronic properties and reactivity. This can result in different binding affinities and selectivities for biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c16-12-9-18-14-8-13(19-20(14)10-12)15(21)17-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLFQTRMNQOXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN3C=C(C=NC3=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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